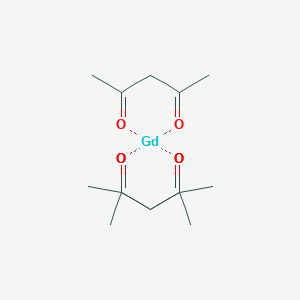
アセチルアセトナートガドリニウム(III) 水和物 (99.9%-Gd) (REO)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
gadolinium(3+);pentane-2,4-dione is a coordination compound with the chemical formula Gd(C5H7O2)3·xH2O. It is a derivative of 2,4-pentanedione and gadolinium, a rare earth metal. This compound is known for its high purity, typically 99.9%, and is used in various scientific and industrial applications due to its unique properties.
科学的研究の応用
Gadolinium (III) acetylacetonate hydrate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of gadolinium-based materials and catalysts.
Biology: In the study of gadolinium’s effects on biological systems and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: As a component in MRI contrast agents due to its paramagnetic properties.
Industry: In the production of specialized glasses, ceramics, and as a catalyst in various chemical reactions.
作用機序
Target of Action
Gadolinium (III) acetylacetonate hydrate, also known as gadolinium(3+);pentane-2,4-dione, is a coordination compound with the formula Gd(C5H7O2)3 · xH2O
Mode of Action
This interaction can lead to changes in the biomolecule’s structure and function .
Biochemical Pathways
It’s known that gadolinium compounds can affect various biochemical processes, including enzymatic reactions and signal transduction pathways, due to their ability to bind to proteins and other biomolecules .
Pharmacokinetics
It’s known that the bioavailability of gadolinium compounds can be influenced by factors such as their chemical form, route of administration, and the presence of carrier molecules .
Result of Action
It’s known that the interaction of gadolinium compounds with biomolecules can lead to changes in cellular processes, potentially affecting cell function .
Action Environment
The action, efficacy, and stability of Gadolinium (III) acetylacetonate hydrate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other ions or molecules, and the specific biological context in which the compound is acting .
準備方法
Synthetic Routes and Reaction Conditions
Gadolinium (III) acetylacetonate hydrate is typically synthesized through a reaction between gadolinium salts (such as gadolinium nitrate or gadolinium chloride) and acetylacetone in the presence of a base. The reaction is carried out in an aqueous or organic solvent, and the product is isolated by crystallization. The general reaction can be represented as follows:
[ \text{Gd(NO}_3\text{)}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + \text{Base} \rightarrow \text{Gd(C}_5\text{H}_7\text{O}_2\text{)}_3 + \text{By-products} ]
Industrial Production Methods
In industrial settings, the production of gadolinium (III) acetylacetonate hydrate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization and drying processes to achieve the desired 99.9% purity.
化学反応の分析
Types of Reactions
Gadolinium (III) acetylacetonate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Oxidation and Reduction Reactions: Although less common, gadolinium can participate in redox reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve ligands such as phosphines, amines, or other chelating agents.
Substitution Reactions: Often require the presence of a stronger ligand or a change in pH.
Oxidation and Reduction Reactions: May involve oxidizing or reducing agents like hydrogen peroxide or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new gadolinium complexes, while substitution reactions can produce different gadolinium-ligand compounds.
類似化合物との比較
Similar Compounds
- Samarium (III) acetylacetonate hydrate
- Cerium (III) acetylacetonate hydrate
- Neodymium (III) acetylacetonate hydrate
- Terbium (III) acetylacetonate hydrate
- Europium (III) acetylacetonate hydrate
Uniqueness
Gadolinium (III) acetylacetonate hydrate is unique due to its high magnetic moment, making it particularly useful in MRI applications. Compared to other rare earth acetylacetonates, gadolinium’s paramagnetic properties are more pronounced, enhancing its utility in medical imaging and other applications requiring strong magnetic interactions.
特性
IUPAC Name |
gadolinium(3+);pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Gd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXQIZIMGZZIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21GdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14284-87-8 |
Source


|
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14284-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














